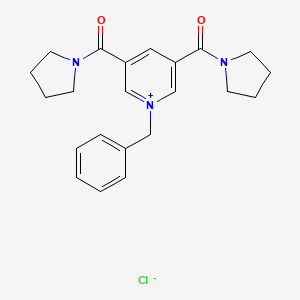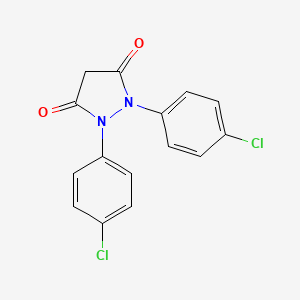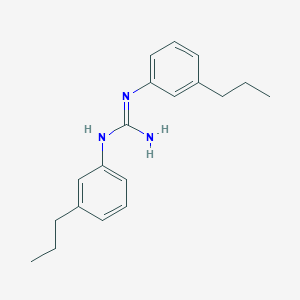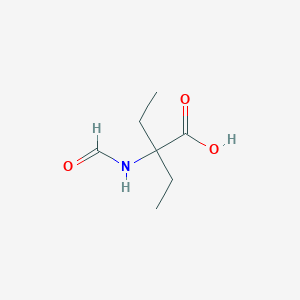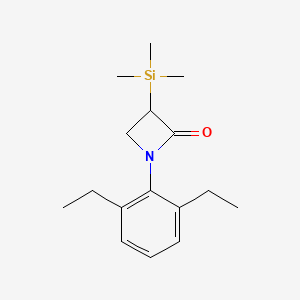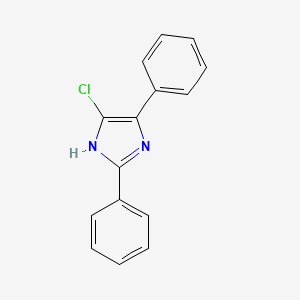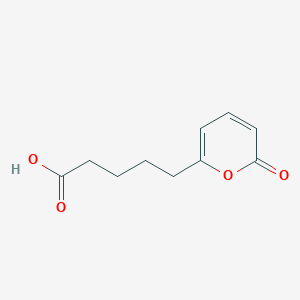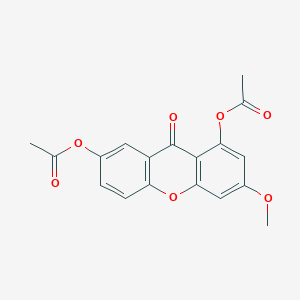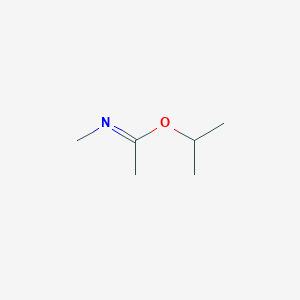
Propan-2-yl (1E)-N-methylethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (1E)-N-methylethanimidate is an organic compound with a unique structure that includes an isopropyl group and an imidate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (1E)-N-methylethanimidate typically involves the reaction of isopropyl alcohol with an appropriate imidate precursor under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired imidate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (1E)-N-methylethanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidate group to other functional groups.
Substitution: The isopropyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidates .
Applications De Recherche Scientifique
Propan-2-yl (1E)-N-methylethanimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Propan-2-yl (1E)-N-methylethanimidate involves its interaction with specific molecular targets. The imidate group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve key enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidates and isopropyl derivatives, such as:
- Isopropyl acetate
- Isopropyl palmitate
- Various imidazole derivatives .
Uniqueness
Propan-2-yl (1E)-N-methylethanimidate is unique due to its specific combination of an isopropyl group and an imidate functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
138371-04-7 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
propan-2-yl N-methylethanimidate |
InChI |
InChI=1S/C6H13NO/c1-5(2)8-6(3)7-4/h5H,1-4H3 |
Clé InChI |
JBXKXVVNBZUROW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


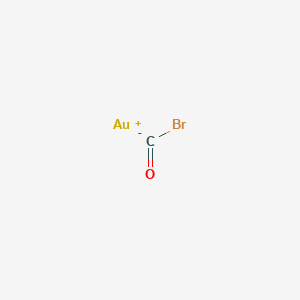
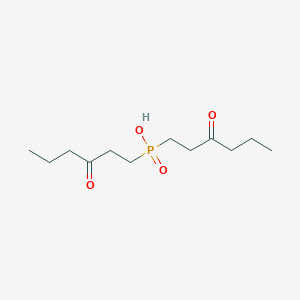
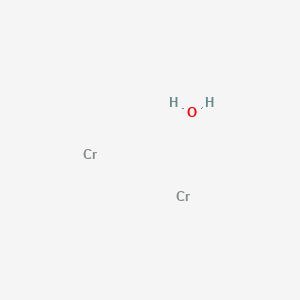
![[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14270659.png)
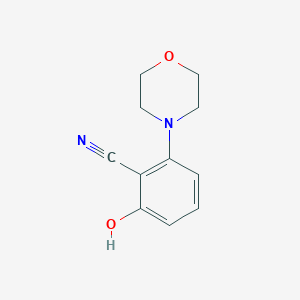
![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
